N-tert-Butylnaphthalen-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
88936-53-2 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-tert-butylnaphthalen-2-amine |
InChI |
InChI=1S/C14H17N/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10,15H,1-3H3 |
InChI Key |
NLQCSQZEHIGQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Tert Butylnaphthalen 2 Amine
Strategies for Direct Amination of Naphthalene (B1677914) Precursors
Direct amination approaches offer a straightforward route to N-tert-Butylnaphthalen-2-amine by introducing the amino functionality onto a pre-existing naphthalene core. These methods typically involve the reduction of a nitro group or the reductive amination of a carbonyl compound.
Reduction of Nitro-Naphthalene Derivatives to this compound
The reduction of 2-nitronaphthalene (B181648) to 2-aminonaphthalene is a well-established transformation that serves as a crucial first step in a multi-step synthesis of the target compound. acs.org Various reducing agents and catalytic systems can be employed for this purpose. For instance, catalytic hydrogenation using catalysts like nickel or copper has been historically used. acs.org Modern methods often utilize metal-free reducing agents or more efficient catalytic systems to achieve high yields and chemoselectivity. organic-chemistry.org
Following the formation of 2-aminonaphthalene, a subsequent N-alkylation step with a tert-butylating agent is necessary to yield this compound. This two-step sequence, while not a direct single-step amination to the final product, represents a reliable pathway.
A variety of reducing agents can be employed for the initial reduction of the nitro group, each with its own set of reaction conditions and efficiencies.
| Reducing System | Key Features |
| Catalytic Hydrogenation (e.g., Ni, Cu) | Effective at elevated temperatures and pressures. acs.org |
| Metal-Free Reductants (e.g., Tetrahydroxydiboron) | Offers mild reaction conditions and good functional group tolerance. organic-chemistry.org |
| Iron-Based Catalysts with Formic Acid | Enables reduction under mild, base-free conditions. organic-chemistry.org |
| Manganese(II)-NNO Pincer Complex | Catalyzes hydrosilylation of nitroarenes efficiently. organic-chemistry.org |
Reductive Amination Protocols for Naphthalene Aldehydes or Ketones
Reductive amination provides a direct method to form the C-N bond by reacting a naphthalene-based aldehyde or ketone with tert-butylamine (B42293) in the presence of a reducing agent. This process typically proceeds through the in situ formation of an imine or iminium ion intermediate, which is then reduced to the final amine. youtube.com
The choice of reducing agent is critical to the success of this reaction. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) are often preferred because they selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. youtube.com
The reaction mechanism involves the initial formation of a carbinolamine, followed by dehydration to an imine. In acidic conditions, the imine can be protonated to form a more electrophilic iminium ion, which is then readily reduced. youtube.com
Organometallic and Organolithium-Mediated Functionalization Routes
Organometallic and organolithium chemistry offer powerful tools for the regioselective functionalization of the naphthalene ring, enabling the precise introduction of the amino group at the desired position.
Regioselective Lithiation and Amination Pathways
The direct lithiation of naphthalene followed by quenching with an aminating agent is a potential, though challenging, route. The regioselectivity of lithiation can be influenced by directing groups and reaction conditions. Subsequent reaction with an electrophilic aminating agent would then introduce the nitrogen functionality. However, achieving high regioselectivity for the C-2 position can be difficult.
Cross-Coupling Reactions Involving Boronic Acid Intermediates
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org
For the synthesis of this compound, this would typically involve the reaction of 2-bromonaphthalene (B93597) or 2-naphthyl triflate with tert-butylamine. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.orgorganic-chemistry.org The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
| Catalyst System Component | Role in Buchwald-Hartwig Amination |
| Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) | The source of the active Pd(0) catalyst. |
| Phosphine Ligand (e.g., BINAP, DPPF, bulky alkylphosphines) | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |
| Base (e.g., NaOtBu, K3PO4) | Promotes the deprotonation of the amine, making it more nucleophilic. researchgate.net |
| Aryl Halide/Triflate (e.g., 2-Bromonaphthalene) | The electrophilic coupling partner. |
| Amine (e.g., tert-Butylamine) | The nucleophilic coupling partner. |
Copper-Catalyzed N-tert-Butylation of Aromatic Amine Scaffolds
Copper-catalyzed reactions have emerged as a viable and often more economical alternative to palladium-catalyzed methods for C-N bond formation. acsgcipr.org A notable development is the copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent. organic-chemistry.org
This method allows for the direct N-tert-butylation of 2-naphthylamine (B18577) under mild, room temperature conditions. organic-chemistry.org Copper(I) and copper(II) salts, such as copper(II) triflate (Cu(OTf)2), have proven to be effective catalysts for this transformation. organic-chemistry.org The reaction proceeds cleanly in solvents like nitromethane, and a proposed mechanism involves the coordination of the copper catalyst to the tert-butylating agent, which facilitates the release of a tert-butyl cation for reaction with the amine. organic-chemistry.org
While this method is broadly applicable to a range of aromatic amines, it has been noted that for naphthylamines, lower yields and potential side reactions can occur. organic-chemistry.org
Mechanistic Insights into Copper-Catalyzed Reactions
The mechanism of copper-catalyzed N-arylation reactions is a subject of ongoing research, with several pathways proposed. nih.gov A commonly accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to furnish the C-N bond and regenerate the Cu(I) catalyst. rsc.org
Kinetic studies and mechanistic investigations have underscored the critical role of ligands in these reactions. nih.govacs.orgnih.gov Diamine ligands, for instance, have been shown to prevent the formation of less reactive, multiply ligated copper species, thereby enhancing the catalytic activity. acs.org The ligand facilitates the formation of a catalytically competent copper(I) amidate complex, which is crucial for the subsequent N-arylation step. acs.orgacs.orgnih.gov The choice of ligand and base can significantly influence the reaction rate and can lead to the formation of off-cycle catalyst-deactivating species. nih.gov For example, an excess of a malonate base can act as a ligand, leading to catalyst deactivation through disproportionation. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, have also been employed to provide deeper insights into the reaction mechanism, including the role of ligands like oxalamides and the reasons for catalyst deactivation. nih.gov
Substrate Scope and Efficiency Considerations for Naphthylamines
The efficiency of copper-catalyzed amination reactions is highly dependent on the nature of both the amine and the aryl halide. In the context of synthesizing this compound, the steric bulk of the tert-butyl group presents a significant challenge.
A study on the copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent demonstrated the feasibility of this transformation for a range of anilines. rsc.org The reaction proceeds under mild, room temperature conditions with copper(I) or copper(II) salts as catalysts. rsc.org While the method was applicable to naphthylamines, it was noted that these substrates provided lower yields and were accompanied by side reactions, highlighting the challenges associated with the increased steric hindrance and different electronic properties of the naphthalene ring system compared to simpler phenylamines. rsc.org Electron-withdrawing groups on the aniline (B41778) ring were found to enhance reaction rates and yields, whereas electron-donating groups had a detrimental effect. rsc.org This suggests that for naphthylamine substrates, careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, is crucial to achieve satisfactory yields of this compound.
| Catalyst | Amine Substrate | Alkylating Agent | Solvent | Observations | Reference |
| Cu(OTf)₂ | Naphthylamine | tert-Butyl 2,2,2-trichloroacetimidate | Nitromethane | Lower yields and side reactions observed compared to anilines. | rsc.org |
| Cu(I)/Cu(II) salts | Aromatic amines | tert-Butyl 2,2,2-trichloroacetimidate | Nitromethane | Effective for N-tert-butylation; electron-withdrawing groups on aniline are beneficial. | rsc.org |
Smiles Rearrangement as a Pathway to N-Substituted Naphthalene Amines
The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution reaction that offers a powerful, metal-free alternative for the formation of C-N bonds. rsc.orgnih.gov This rearrangement typically involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. rsc.org
The synthesis of tert-butyl-naphthalen-2-yl-amine has been successfully achieved using a Smiles rearrangement protocol. researchgate.net The general strategy involves the initial formation of a suitable precursor, typically a 2-(naphthalen-2-yloxy)acetamide derivative. This precursor, upon treatment with a strong base, undergoes an intramolecular cyclization to form a spirocyclic Meisenheimer-type intermediate. fishersci.co.uk Subsequent ring-opening of this intermediate leads to the desired N-substituted naphthalene amine. The reaction is driven by the formation of a more stable product.
A typical procedure for the synthesis of tert-butyl-naphthalen-2-yl-amine via a Smiles rearrangement involves the following steps:
Preparation of the Chloroacetamide Precursor: tert-Butylamine is reacted with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(tert-butyl)acetamide.
Formation of the Ether Linkage: The sodium salt of 2-naphthol (B1666908) (generated by treating 2-naphthol with a base like sodium hydride) is reacted with the chloroacetamide precursor to form N-(tert-butyl)-2-(naphthalen-2-yloxy)acetamide.
Smiles Rearrangement: The ether precursor is then treated with a strong base, such as sodium hydride in an appropriate solvent like DMF, to induce the Smiles rearrangement, yielding tert-butyl-naphthalen-2-yl-amine. researchgate.net
This methodology provides a valuable alternative to metal-catalyzed methods, particularly when avoiding transition metal contamination is crucial.
Chemoselective N-Protection/Deprotection Strategies for Amine Functionality
In multi-step syntheses involving polyfunctional molecules, the protection and deprotection of amine groups are critical steps. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. researchgate.netacs.orgrsc.orgsemanticscholar.org
N-tert-Butoxycarbonylation (N-Boc) Techniques
The introduction of a Boc group onto the nitrogen atom of this compound can be achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govnih.govnih.gov This reagent reacts with the secondary amine to form the corresponding N-Boc protected derivative.
Several methods have been developed for the N-tert-butoxycarbonylation of amines, ranging from traditional base-catalyzed procedures to more modern, environmentally friendly approaches. acs.orgacsgcipr.orgresearchgate.net For secondary aryl amines like this compound, the reaction is typically carried out in the presence of a base such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. semanticscholar.org
Recent advancements have focused on developing catalyst-free and environmentally benign protocols. For instance, N-Boc protection of various amines has been successfully performed in a water-acetone mixture or even in neat water, eliminating the need for organic solvents and catalysts. acs.orgacsgcipr.orgresearchgate.net These methods are often highly chemoselective and proceed in high yields with short reaction times. acs.orgacsgcipr.orgresearchgate.net
| Reagent | Conditions | Key Features | References |
| (Boc)₂O | Base (e.g., TEA, DMAP), Aprotic solvent (e.g., DCM, THF) | Standard and widely used method. | semanticscholar.org |
| (Boc)₂O | Water-acetone | Catalyst-free, environmentally friendly. | acs.orgacsgcipr.org |
| (Boc)₂O | Water | Catalyst-free, "green" chemistry approach. | researchgate.net |
Cleavage Protocols for Amine Protecting Groups
The removal of the N-Boc group from the protected this compound is typically accomplished under acidic conditions. nih.govfishersci.co.uksemanticscholar.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Commonly used reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM), hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate, or sulfuric acid. nih.govnih.govfishersci.co.uk The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. semanticscholar.org
More recently, milder and more selective methods for Boc deprotection have been developed. These include:
Thermal Deprotection: In some cases, particularly for N-Boc derivatives of aryl amines, the protecting group can be removed by heating in a suitable solvent, such as methanol or trifluoroethanol, in a continuous flow reactor. acs.orgnih.govresearchgate.netnih.gov This method avoids the use of strong acids and can offer selectivity between different types of Boc-protected amines based on their thermal lability. acs.orgnih.govnih.gov
Lewis Acid Catalysis: Lewis acids such as iron(III) chloride have been shown to catalytically cleave the N-Boc group, offering a more sustainable alternative to stoichiometric acid reagents. rsc.org
Oxalyl Chloride in Methanol: A mild and efficient method for the deprotection of N-Boc groups, including that of N-Boc-1-naphthylamine, involves the use of oxalyl chloride in methanol at room temperature. nih.govrsc.org This protocol is tolerant of various functional groups. nih.govrsc.org
The selection of the appropriate deprotection protocol is crucial to ensure high yields and to avoid unwanted side reactions, especially in the synthesis of complex molecules.
| Deprotection Reagent | Conditions | Key Features | References |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard and effective method. | fishersci.co.uksemanticscholar.org |
| Hydrochloric Acid (HCl) | Methanol or Ethyl Acetate | Commonly used acidic condition. | fishersci.co.uk |
| Heat (Thermal Deprotection) | Methanol or Trifluoroethanol (Flow) | Acid-free, potential for selectivity. | acs.orgnih.govresearchgate.netnih.gov |
| Iron(III) Chloride (FeCl₃) | Catalytic | Sustainable, milder conditions. | rsc.org |
| Oxalyl Chloride | Methanol | Mild, efficient for aryl N-Boc groups. | nih.govrsc.org |
Asymmetric Synthesis Approaches Utilizing tert-Butylamine-Derived Chiral Auxiliaries
While the direct asymmetric synthesis of this compound itself is not extensively documented, the use of chiral auxiliaries derived from tert-butylamine is a well-established strategy in asymmetric synthesis. These auxiliaries can be employed to control the stereochemical outcome of various transformations, including those that could potentially be adapted for the synthesis of chiral naphthalene derivatives.
One prominent example of a tert-butylamine-derived chiral auxiliary is the N-tert-butanesulfinyl group. N-tert-butanesulfinyl imines, prepared from the condensation of tert-butanesulfinamide with aldehydes or ketones, are versatile intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group acts as a powerful chiral directing group, allowing for highly diastereoselective nucleophilic additions to the imine C=N bond. The auxiliary can then be readily cleaved under mild acidic conditions to afford the chiral primary amine.
Although not directly applied to the synthesis of this compound, this methodology could be envisioned in a multi-step sequence. For example, a chiral naphthylamine could be synthesized using a tert-butanesulfinyl auxiliary, followed by N-alkylation with a tert-butyl group. The development of such a route would require careful planning and optimization of each synthetic step.
Applications of N-tert-Butanesulfinamide in Chiral Amine Synthesis
N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, has become a cornerstone reagent for the asymmetric synthesis of a wide array of chiral amines. nih.govyale.edu Its widespread adoption is due to its ability to be prepared in both enantiopure forms, its straightforward application in synthesis, and the high levels of stereoselectivity it imparts. yale.eduwikipedia.org The core strategy involves the condensation of the chiral sulfinamide with a non-chiral aldehyde or ketone to form an N-tert-butanesulfinyl imine. wikipedia.orgnih.gov
These sulfinyl imines are key intermediates; they are more resistant to hydrolysis than typical imines yet are highly reactive towards a variety of nucleophiles. wikipedia.org The tert-butanesulfinyl group serves as a powerful chiral directing group, guiding the nucleophilic addition to one of the imine's two faces with high selectivity. wikipedia.orgcas.cn This process establishes a new stereocenter with a predictable configuration. The synthesis generally follows three main steps:
Condensation: Reaction of N-tert-butanesulfinamide with a carbonyl compound (an aldehyde or ketone) to form the corresponding N-tert-butanesulfinyl imine. nih.gov
Nucleophilic Addition: Diastereoselective addition of a nucleophile, such as an organometallic reagent (e.g., Grignard, organolithium) or an enolate, to the imine carbon. nih.govwikipedia.org
Deprotection: Cleavage of the tert-butanesulfinyl group, typically under mild acidic conditions, to reveal the desired chiral primary or secondary amine. wikipedia.org
This methodology's robustness has made it invaluable in academic and industrial research, including the synthesis of pharmaceutical agents and other bioactive molecules. nih.govyale.edu The chiral auxiliary can often be recovered and recycled, enhancing the practicality of the method for large-scale applications. cas.cn
Diastereoselective and Enantioselective Methodologies
The power of the N-tert-butanesulfinamide methodology lies in its ability to facilitate highly diastereoselective and enantioselective syntheses. After the initial condensation to form the chiral N-tert-butanesulfinyl imine, the subsequent nucleophilic addition is the key stereochemistry-defining step. The stereochemical outcome is dictated by the conformation of the imine and the direction of the nucleophilic attack, which is sterically directed by the bulky tert-butylsulfinyl group. wikipedia.orgcas.cn
For example, in the synthesis of α-hydroxy N-sulfinyl imines, the diastereoselective α-hydroxylation of N-tert-butanesulfinyl metalloenamines using an oxaziridine (B8769555) (Davis oxaziridine) can achieve high diastereomeric ratios, in some cases up to 98:2. nih.gov The choice of metal base was found to cause dramatic changes in diastereoselectivity, with computational modeling suggesting that the facial approach of the reagent is governed by the geometry of the aza-enolate intermediate. nih.govresearchgate.net
Similarly, catalytic hydroalkylation of dienes using trifluoromethyl-substituted isatin-derived azadienolate nucleophiles can produce homoallylic α-trifluoromethyl amines with excellent diastereoselectivity (up to 12:1 dr) and enantioselectivity (up to 97.5:2.5 er). chemrxiv.org These examples highlight the high degree of stereocontrol achievable with sulfinamide-based methods, which are broadly applicable to the synthesis of diverse chiral amines.
Table 1: Diastereoselective Hydroxylation of N-tert-Butanesulfinyl Imines This table presents data on the diastereoselective α-hydroxylation of various N-tert-butanesulfinyl imines, illustrating the high diastereoselectivity achievable with this methodology.
| Entry | Substrate (N-tert-Butanesulfinyl Imine derived from) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cyclohexanone | 85 | 98:2 |
| 2 | 4-tert-Butylcyclohexanone | 88 | 95:5 |
| 3 | Propiophenone | 75 | 90:10 |
| 4 | 4'-Methoxypropiophenone | 78 | 92:8 |
Data sourced from studies on the diastereoselective α-hydroxylation of N-tert-butanesulfinyl metallodienenamine and metalloenamines. nih.gov
Table 2: Enantio- and Diastereoselective Synthesis of Homoallylic α-Trifluoromethyl Amines This table shows results from the catalytic hydroalkylation of dienes, demonstrating both high diastereoselectivity and enantioselectivity.
| Entry | Diene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | 1,4-Pentadiene | 82 | >20:1 | 97:3 |
| 2 | 1,5-Hexadiene | 86 | 7:1 | 97.5:2.5 |
| 3 | Methyl hexadienoate | 51 | 12:1 | 97.5:2.5 |
Data sourced from studies on the catalytic hydroalkylation of terminal dienes. chemrxiv.org
Chemical Reactivity and Functionalization Pathways of N Tert Butylnaphthalen 2 Amine
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core
The naphthalene ring system is inherently susceptible to electrophilic attack. The presence of the amino group at the C-2 position and the tert-butyl group significantly influences the regiochemical outcome of these reactions.
The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. openstax.org In the case of N-tert-Butylnaphthalen-2-amine, this would correspond to the 1, 3, and 6 positions. However, the bulky tert-butyl group introduces considerable steric hindrance, which can modulate this directing effect.
Studies on related systems, such as the halogenation of 2-amino-1,3-thiazoles, have demonstrated that the choice of halogenating agent and reaction conditions can be tuned to achieve regioselective outcomes. nih.gov For instance, copper(II) halides have been used for selective halogenation at room temperature. nih.gov While specific studies on the halogenation of this compound are not extensively documented in the provided results, general principles of electrophilic aromatic substitution suggest that direct halogenation would likely lead to a mixture of products, with the substitution pattern influenced by both electronic and steric factors. openstax.orgucla.edu
Similarly, sulfonation of naphthalene derivatives typically occurs at the kinetically favored α-position or the thermodynamically favored β-position, depending on the reaction temperature. ucla.edu For this compound, the presence of the activating amino group would favor substitution on the same ring.
The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay of the electronic and steric effects of its substituents. The secondary amine at the 2-position is a strong ortho-, para-director, activating the 1 and 3 positions on the same ring and the 6 and 8 positions on the adjacent ring. openstax.org Conversely, the tert-butyl group, while also an ortho-, para-director, exerts a significant steric hindrance, particularly at the positions ortho to it. libretexts.org
In the tert-butylation of naphthalene-2,6-diol, the incoming tert-butyl groups were directed to the 3 and 7 positions, ortho to the hydroxyl groups. arkat-usa.org This suggests a strong directing effect from the oxygen-containing functional groups. In the case of this compound, the powerful activating effect of the amine group would likely dominate, favoring substitution at the 1-position. However, the steric bulk of the N-tert-butyl group could hinder attack at this position, potentially leading to substitution at the less sterically encumbered 6-position. The outcome of such reactions is often a mixture of isomers, and achieving high regioselectivity can be challenging. libretexts.org
To control the regioselectivity, the reactivity of the amine group can be modulated by converting it to an amide. An amide group is still an ortho-, para-director but is less activating than a free amino group, which can help prevent polysubstitution and offer better control over the reaction. openstax.org
Oxidation Reactions of the Secondary Amine Functionality
The secondary amine functionality in this compound is susceptible to oxidation, potentially leading to a variety of products. The oxidation of secondary amines can yield hydroxylamines, which may be further oxidized to nitrones. uomustansiriyah.edu.iq Alternatively, oxidation can lead to the formation of imines. rsc.orgresearchgate.net The specific product obtained often depends on the oxidizing agent and the reaction conditions.
For aromatic amines, oxidation can also occur on the aromatic ring, leading to the formation of quinones. For instance, 6-(tert-butyl)naphthalen-2-amine (B11901402) can be oxidized to the corresponding naphthoquinone using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. While this reaction targets the ring, the amine group's presence significantly influences the reaction's feasibility.
The oxidation of secondary amines can be achieved using various reagents. Hydrogen peroxide in the presence of a catalyst or even in specific solvents like methanol (B129727) or acetonitrile (B52724) has been shown to selectively oxidize benzylic secondary amines to nitrones. acs.org Iodosobenzene has also been employed for the oxidation of secondary amines to imines. rsc.org More recently, oxoammonium-catalyzed oxidations have emerged as a method for converting N-substituted amines to their corresponding amides. chemrxiv.org
Reduction Reactions and Hydrogenation Studies
The naphthalene core of this compound can undergo reduction or hydrogenation. Catalytic hydrogenation of naphthalene typically proceeds in a stepwise manner, first yielding tetralin (1,2,3,4-tetrahydronaphthalene) and then, under more forcing conditions, decalin (decahydronaphthalene). The presence of substituents on the naphthalene ring can influence the regioselectivity and the ease of hydrogenation.
Studies on the hydrogenation of naphthalene in the presence of carbon monoxide have shown that various supported metal catalysts, such as nickel on silica-alumina, can be effective. researchgate.net Palladium catalysts supported on titanium dioxide-alumina have also been investigated for their activity in naphthalene hydrogenation. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial for achieving the desired level of reduction. For this compound, the bulky tert-butyl group and the amine functionality would likely influence the catalyst's interaction with the aromatic system, potentially affecting the reaction rate and selectivity.
Reduction of the imine functionality, which can be formed from the oxidation of the secondary amine, is another relevant transformation. N-tert-butanesulfinyl imines, for example, can be stereoselectively reduced to the corresponding amines. nih.gov While not a direct reduction of this compound, this highlights a potential synthetic pathway involving this class of compounds.
Amidation Reactions Involving this compound as a Nucleophile
The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows it to participate in reactions with electrophiles, such as acylating agents, to form amides. The formation of an amide bond is a fundamental transformation in organic chemistry. nih.gov
The reaction of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would lead to the corresponding N-acyl-N-tert-butylnaphthalen-2-amine. This transformation is often used as a protecting strategy for the amine group, as the resulting amide is less nucleophilic and less prone to oxidation. openstax.org The conversion of amides back to the amine can typically be achieved through hydrolysis under acidic or basic conditions. researchgate.net
While specific examples of amidation reactions with this compound as the nucleophile were not detailed in the provided search results, the general principles of amine acylation are well-established. The steric hindrance posed by the tert-butyl group might necessitate slightly more forcing reaction conditions compared to less hindered secondary amines.
N-Nitrosation Reactions of Secondary Amines: Theoretical and Experimental Considerations
The reaction of secondary amines with a nitrosating agent to form N-nitrosamines is a well-documented chemical transformation. wikipedia.orgnih.gov this compound, being a secondary amine, is expected to readily undergo this reaction.
R₂NH + HNO₂ → R₂N-N=O + H₂O
The rate of N-nitrosation is pH-dependent. While the reaction is enhanced at acidic pH, very low pH can be detrimental due to the protonation of the amine, which reduces its nucleophilicity. nih.gov
A variety of reagents and conditions have been developed for the N-nitrosation of secondary amines. These include:
Sodium nitrite (B80452) in acidic solution: This is the most traditional method. libretexts.org
tert-Butyl nitrite (TBN): This reagent allows for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, offering a milder alternative to the classical approach. rsc.orgresearchgate.net TBN has been shown to be effective for a broad range of secondary amines, including aryl, benzyl, and alkyl amines. rsc.org
N-Nitrososulfonamides: These have been developed as stable, crystalline reagents for transnitrosation under mild conditions, showing high functional group tolerance. organic-chemistry.orgchemrxiv.org
The formation of N-nitrosamines is a reversible process, and the reverse reaction, denitrosation, can be promoted by the presence of a "nitrite trap" or a strong nucleophile. sci-hub.se
Table 1: Selected Reagents for N-Nitrosation of Secondary Amines
| Reagent System | Conditions | Key Features |
|---|---|---|
| NaNO₂ / Acid | Aqueous, acidic pH | Traditional method, widely used. libretexts.org |
| tert-Butyl Nitrite (TBN) | Solvent-free, room temp. or 45 °C | Mild, acid-free, metal-free, good yields. rsc.orgrsc.org |
| N-Nitrososulfonamide | CH₂Cl₂, room temp. | Stable reagent, mild conditions, high functional group tolerance. organic-chemistry.orgchemrxiv.org |
| [NO⁺·Crown·H(NO₃)₂⁻] complex | CH₂Cl₂, mild conditions | Homogeneous, efficient source of NO⁺. organic-chemistry.org |
Applications in Chemical Research and Advanced Synthesis
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
N-tert-Butylnaphthalen-2-amine serves as a crucial building block in the creation of complex organic molecules. Its distinct structure, featuring a bulky tert-butyl group and a reactive amine on a naphthalene (B1677914) core, allows for the construction of diverse molecular architectures. This makes it a valuable component in various synthetic strategies, including multicomponent reactions and the formation of polycyclic and heterocyclic systems.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a new product that incorporates portions of all the starting materials. The use of this compound and its derivatives in MCRs provides a direct route to complex molecular scaffolds. For instance, primary and secondary amines are common reactants in MCRs, highlighting the potential for naphthalen-2-amine derivatives to participate in such transformations. organic-chemistry.orgenamine.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. organic-chemistry.org
One notable example involves the reaction of amines, carbon disulfide, and sulfoxonium ylides, which yields β-keto dithiocarbamates or thiazolidine-2-thiones. organic-chemistry.org While this specific reaction doesn't explicitly name this compound, it showcases a general pathway where a primary or secondary amine acts as a key component. The versatility of MCRs allows for the combinatorial synthesis of libraries of compounds, such as 2-imidazolines, by varying the constituent reactants. uu.nl
Integration into Polycyclic and Heterocyclic Frameworks
The naphthalene unit of this compound provides a ready-made polycyclic aromatic system that can be further elaborated. The amine group serves as a versatile handle for introducing additional rings, leading to the formation of intricate polycyclic and heterocyclic structures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. nih.gov
The synthesis of nitrogen-containing heterocycles often relies on the intramolecular cyclization of amine derivatives. nih.gov For example, chiral N-tert-butanesulfinyl imines, which can be derived from primary amines, are key intermediates in the asymmetric synthesis of a wide array of nitrogen-containing heterocycles. nih.gov The general strategy involves the reaction of the amine with an appropriate electrophile, followed by cyclization to form the desired heterocyclic ring. nih.gov This approach has been successfully applied to the synthesis of various natural products and other biologically active molecules. nih.gov
Furthermore, nitroalkanes are recognized as valuable building blocks for synthesizing heterocyclic derivatives. arkat-usa.org The reduction of a nitro group to an amine is a straightforward transformation that provides a key functional group for subsequent cyclization reactions. arkat-usa.org This underscores the importance of the amine functionality, such as that in this compound, as a precursor to complex heterocyclic systems.
Utilization as a Ligand in Coordination Chemistry and Catalysis
The amine functionality of this compound allows it to act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. These complexes can exhibit interesting catalytic properties, making them valuable tools in organic synthesis. The steric and electronic properties of the tert-butyl and naphthalene groups can significantly influence the behavior of the resulting metal complex.
Design and Synthesis of this compound-Derived Ligands
The design of ligands derived from this compound focuses on creating molecules that can effectively coordinate with transition metals and facilitate specific chemical transformations. The bulky tert-butyl group can create a specific steric environment around the metal center, influencing the selectivity of catalytic reactions.
The synthesis of such ligands often involves modifying the amine group or the naphthalene ring. For instance, the amine can be functionalized to create bidentate or multidentate ligands, which can bind to a metal center through multiple points of attachment, leading to more stable and well-defined catalysts. The properties of amine-containing ligands, such as whether the amine is primary, secondary, or tertiary, and whether it is part of a macrocyclic structure, can significantly impact the properties of the resulting metal complex. nih.gov
Applications in Transition Metal-Catalyzed Organic Transformations
Ligands derived from this compound have potential applications in a variety of transition metal-catalyzed organic transformations. These reactions are fundamental to modern organic synthesis, enabling the efficient construction of complex molecules. Transition metal catalysts, often featuring phosphine-free ligands like amines, are employed in a wide range of reactions, including cross-coupling reactions and denitrogenative annulations to form N-heterocycles. nih.govresearchgate.net
A notable example of a relevant transformation is the copper-catalyzed N-tert-butylation of aromatic amines. organic-chemistry.org While this study focuses on the addition of a tert-butyl group to an amine, it highlights the utility of copper catalysis in transformations involving aromatic amines. organic-chemistry.org The development of such methods is crucial for the functionalization of aromatic amines under mild conditions. organic-chemistry.org
Asymmetric Catalysis with Chiral Ligand Derivatives
Asymmetric catalysis, the synthesis of a chiral compound using a chiral catalyst, is a powerful tool for producing enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry. Chiral ligands derived from this compound can be used to create chiral metal complexes that can catalyze reactions with high enantioselectivity.
The development of chiral amine ligands is a significant area of research. francis-press.com For example, chiral N-(tert-butyl)-N-methylanilines have been successfully used as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantiomeric excess (up to 95% ee). researchgate.net This demonstrates the potential of chiral amine ligands to induce high levels of stereocontrol in catalytic reactions.
Furthermore, chiral auxiliaries, such as N-tert-butanesulfinamide, are widely used in the asymmetric synthesis of chiral amines and their derivatives. researchgate.net These auxiliaries can be attached to a substrate to direct the stereochemical outcome of a reaction and are then removed to yield the enantiomerically enriched product. researchgate.net Chiral imines derived from tert-butanesulfinamide have proven to be versatile intermediates in the synthesis of a wide range of chiral nitrogen-containing compounds. nih.gov The development of new chiral primary amine catalysts bearing bulky groups has also been shown to be effective in asymmetric transformations.
Precursor for Functional Materials with Tunable Properties (e.g., Dyes, Organic Electronic Components)
The chemical versatility of this compound allows for its use as a foundational element in the development of sophisticated functional materials. The interplay between the electron-rich naphthalene ring and the sterically demanding tert-butyl group provides a powerful tool for molecular engineers to tailor the optical and electronic properties of the resulting materials.
Dyes
Aromatic amines are a cornerstone in the synthesis of azo dyes, a major class of synthetic colorants. The general method involves the diazotization of a primary aromatic amine, such as this compound, to form a diazonium salt. This intermediate is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine, to form the azo dye. rsc.orgasianpubs.orgresearchgate.netnih.gov The color of the resulting dye is determined by the specific aromatic structures of both the diazo component and the coupling component, which influence the extent of the conjugated π-electron system. asianpubs.org
The incorporation of the this compound moiety into a dye molecule can offer several advantages. The bulky tert-butyl group can enhance the solubility of the dye in organic solvents and polymer matrices, which is beneficial for processing and application. rsc.org Furthermore, this steric hindrance can disrupt intermolecular aggregation (π-π stacking), which often leads to a sharpening of the absorption bands and can influence the perceived color and brightness of the dye. While specific data for dyes derived directly from this compound is not extensively published in readily available literature, the principles of azo dye chemistry suggest that a range of colors could be achieved by coupling diazotized this compound with various coupling agents. The table below illustrates hypothetical examples based on established azo coupling reactions.
Hypothetical Azo Dyes Derived from this compound
| Coupling Component | Predicted Color | Potential Application |
|---|---|---|
| Phenol | Yellow-Orange | Textile Dyeing |
| Resorcinol | Orange-Red | Pigments |
| N,N-Dimethylaniline | Red-Violet | Inks |
| H-acid | Blue-Violet | Leather Dyeing |
Organic Electronic Components
In the realm of organic electronics, this compound and its derivatives are promising candidates for use as hole-transporting materials (HTMs) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). rsc.orgnih.govnih.gov The performance of these devices is critically dependent on the efficiency with which charge carriers (holes and electrons) are transported and recombine within the active layers.
The electron-donating nature of the tert-butyl group increases the electron density of the naphthalene ring, which in turn raises the energy of the highest occupied molecular orbital (HOMO). rsc.org A higher HOMO level can facilitate more efficient injection of holes from the perovskite layer into the HTM in a solar cell, a crucial step for high power conversion efficiency.
Theoretical and experimental studies on derivatives of N,N-bis(4-methoxyphenyl)naphthalen-2-amine, which share the core naphthalene amine structure, have demonstrated the potential of this class of materials. For instance, by modifying the conjugated π-bridge in these derivatives, researchers can tune the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the charge mobility. nih.gov The introduction of bulky groups like the tert-butyl group can also improve the amorphous nature and long-term stability of the material films, which is essential for device longevity.
The table below presents a summary of theoretically calculated and experimentally determined properties for hole-transporting materials based on derivatives of naphthalen-2-amine, illustrating the tunability of their electronic properties.
Properties of Naphthalen-2-amine Based Hole-Transporting Materials
| Compound | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Application |
|---|---|---|---|---|
| H101 (N,N-bis(4-methoxyphenyl)naphthalen-2-amine) | -5.15 | -1.95 | 1.45 x 10⁻³ | Perovskite Solar Cells nih.gov |
| CP1 (Derivative of H101) | -5.08 | -2.12 | 1.68 x 10⁻³ | Perovskite Solar Cells nih.gov |
| CP2 (Derivative of H101) | -5.01 | -2.21 | 1.89 x 10⁻³ | Perovskite Solar Cells nih.gov |
| 6-(tert-butyl)naphthalen-2-amine (B11901402) derivative (estimated) | ~ -5.2 | - | - | Hole Transport Material rsc.org |
While extensive data on OLEDs specifically utilizing this compound derivatives is limited, the fundamental properties that make them suitable for HTMs in PSCs also apply to their potential use as host or hole-transporting layers in OLEDs. The ability to form stable, amorphous films with tunable charge-carrying properties is a key requirement for efficient OLED performance.
Spectroscopic and Analytical Characterization Techniques for N Tert Butylnaphthalen 2 Amine
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in N-tert-butylnaphthalen-2-amine.
FTIR Spectroscopy: The FTIR spectrum of this compound reveals key vibrational modes. As a secondary amine, it is expected to show a single, weak N-H stretching band in the region of 3350–3450 cm⁻¹. orgchemboulder.comrockymountainlabs.com The presence of the aromatic naphthalene (B1677914) ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C-C stretching vibrations in the 1600–1450 cm⁻¹ range. The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335–1250 cm⁻¹ region. orgchemboulder.com Additionally, the tert-butyl group will exhibit characteristic C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectra of related compounds like t-butylamine show characteristic bands for the t-butyl group, including CH₃ stretching, wagging, and rocking modes, as well as CC₃ stretching and bending vibrations. researchgate.netresearchgate.net Similar vibrational modes are expected for this compound, aiding in the confirmation of its structure. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign vibrational frequencies, further corroborating the experimental data. nih.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₇N) is 199.29 g/mol .
Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺˙). A common fragmentation pathway for tert-butyl arenes involves the loss of a methyl radical (•CH₃) to form a stable carbocation. researchgate.net For this compound, this would result in a prominent peak at m/z [M-15]⁺. Further fragmentation of the naphthalene ring system can also occur. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.orgwhitman.edu The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org
X-ray Crystallography for Definitive Solid-State Structure Determination
While a specific crystal structure for this compound was not found in the search results, the methodology for such an analysis is well-established. Data collection would involve using a diffractometer with a suitable radiation source, such as Mo-Kα radiation. nih.gov The resulting diffraction pattern would be analyzed to solve the crystal structure and refine the atomic positions. This would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the N-H group, and how the molecules pack in the crystal lattice.
Advanced Spectroscopic Methods in Reaction Monitoring and Mechanistic Studies
Advanced spectroscopic techniques are vital for monitoring the progress of reactions involving this compound and for elucidating the underlying reaction mechanisms. For instance, in-situ FTIR or NMR spectroscopy can be used to track the consumption of reactants and the formation of products in real-time. This allows for the optimization of reaction conditions and the identification of any transient intermediates.
Furthermore, techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed to identify a wide range of products and byproducts in complex reaction mixtures, providing detailed mechanistic insights. whiterose.ac.uk Isotope labeling studies, in conjunction with NMR or mass spectrometry, can also be used to trace the pathways of atoms throughout a chemical transformation.
Theoretical and Computational Chemistry Studies of N Tert Butylnaphthalen 2 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular orbitals of molecules like N-tert-Butylnaphthalen-2-amine. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In this compound, the nitrogen atom of the amine group and the π-system of the naphthalene (B1677914) ring are expected to be major contributors to the HOMO, making these sites susceptible to electrophilic attack.
Theoretical calculations have been applied to similar compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to determine their optimized state and predict their free energy. scispace.com These methods help in understanding the molecular orbitals involved in the formation of their absorption spectra. scispace.com The choice of computational method, like the semi-empirical PM6 method or DFT with various functionals (e.g., B3LYP), and basis sets (e.g., LanL2DZ), is critical for obtaining accurate results. scispace.comscispace.comresearchgate.net For complex systems, these calculations can predict the equilibrium geometry, total energy, and electronic properties. scispace.com
Table 1: Computational Methods in Molecular Analysis
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Optimization of molecular structure, frontier orbital analysis. | researchgate.net |
| PM6 Method | Calculation of optimized geometry, total energy, and electronic properties. | scispace.comscispace.com |
| Molecular Mechanics (MM+) | Initial geometry optimization. | scispace.com |
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry plays a vital role in mapping out the intricate details of chemical reactions involving this compound.
By modeling the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate. The structure and energy of the transition state are key to understanding the reaction's kinetics. For reactions involving amines, such as N-alkylation or oxidation, computational studies can map the entire reaction pathway, from reactants to products, including any intermediates and transition states.
For example, in the copper-catalyzed N-tert-butylation of aromatic amines, a proposed mechanism involves the coordination of copper to the tert-butylating agent, which then releases a tert-butyl cation to react with the amine. organic-chemistry.org Computational studies can support such proposed mechanisms by calculating the energies of the involved species and the activation barriers for each step. organic-chemistry.org Similarly, in the atmospheric degradation of tert-butylamine (B42293) initiated by OH radicals, quantum chemistry studies have been crucial in elucidating the reaction mechanism, which primarily proceeds through hydrogen abstraction from the amino group. whiterose.ac.uk
The study of ribosomal peptidyl transfer reactions has shown that the transition state involves a neutral amine nucleophile, which is a significant departure from typical uncatalyzed aminolysis reactions in solution. nih.gov This highlights the power of combining experimental and computational approaches to understand complex biochemical reactions.
The electronic and steric properties of substituents can have a profound impact on the rate and outcome of a chemical reaction. In the case of this compound, the tert-butyl group and any other substituents on the naphthalene ring will influence its reactivity.
Computational studies can quantify the electronic effects of substituents. For instance, electron-withdrawing groups on anilines have been shown to enhance the rates and yields of copper-catalyzed N-tert-butylation, while electron-donating groups hinder the reaction. organic-chemistry.org This is attributed to the influence of the substituents on the catalyst's affinity for the substrate. organic-chemistry.org Similarly, studies on the reactions of substituted thiophenes with amines have shown that the electronic effects of substituents can be quantified and used to create linear free-energy relationships. rsc.org
The steric bulk of the tert-butyl group is also a major factor. It can hinder the approach of reactants to the nitrogen atom or the adjacent positions on the naphthalene ring, thereby influencing the regioselectivity of reactions like electrophilic substitution.
Conformational Analysis and Steric Hindrance Effects of the tert-Butyl Group
The large and bulky tert-butyl group imposes significant steric hindrance, which plays a crucial role in the molecule's conformation and reactivity. researchgate.net This steric bulk can protect the amine group and the naphthalene ring from certain reactions. researchgate.net
The steric hindrance of the tert-butyl group is a well-documented phenomenon. libretexts.org It can significantly slow down or even prevent reactions that require a nucleophile to approach the nitrogen atom or the ortho positions of the naphthalene ring. researchgate.netlibretexts.org For example, in SN2 reactions, the bulky tert-butyl group can block the backside attack of a nucleophile. libretexts.org In Hofmann eliminations, the large size of a trimethylammonium substituent, comparable to a tert-butyl group, can influence the reaction pathway by favoring an equatorial-like orientation to minimize steric crowding. libretexts.orglibretexts.org
Table 2: Impact of the Tert-Butyl Group
| Property | Effect of Tert-Butyl Group | Reference |
| Reactivity | Can slow or inhibit reactions at adjacent sites due to steric hindrance. | researchgate.net |
| Conformation | Prefers an equatorial-like orientation to minimize steric crowding. | libretexts.orglibretexts.org |
| Solubility | Enhances solubility in organic solvents. |
Intermolecular Interactions and Aggregation Behavior (e.g., hydrogen bonding, π-π interactions)
This compound can participate in various non-covalent interactions that govern its physical properties and aggregation behavior in the solid state and in solution.
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of dimers or larger aggregates. Theoretical studies on similar systems, like tert-butylamine clathrate hydrates, have shown that the guest molecule can form hydrogen bonds with the surrounding water molecules. researchgate.net Molecular dynamics simulations and X-ray structural analysis have confirmed the presence and importance of these interactions. researchgate.net
π-π Interactions: The aromatic naphthalene ring can engage in π-π stacking interactions with other naphthalene rings. wikipedia.org These interactions, which can be parallel-displaced or T-shaped, contribute to the stability of the crystal lattice and can influence the material's electronic properties. wikipedia.orgnih.gov While sandwich-type stacking is generally repulsive, staggered stacking is an attractive interaction. wikipedia.org Computational studies on polyaromatic hydrocarbon dimers have been used to investigate the nature and strength of these π-π stacking interactions. arxiv.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex three-dimensional frameworks in the solid state. nih.gov
Synthesis and Reactivity of N Tert Butylnaphthalen 2 Amine Derivatives and Analogues
Synthesis of Variously N-Substituted N-tert-Butylnaphthalen-2-amine Derivatives
The substitution on the nitrogen atom of this compound allows for the synthesis of a diverse range of tertiary amine derivatives. Standard N-alkylation and N-acylation methods are generally applicable, though reaction conditions may need optimization to accommodate the steric hindrance imposed by the tert-butyl group.
N-Alkylation: The direct alkylation of this compound with alkyl halides can be challenging due to the potential for overalkylation, a common issue in amine synthesis. bldpharm.com However, methods for the selective mono-N-alkylation of secondary amines have been developed. For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines, a principle that can be adapted for secondary amines under specific conditions. organic-chemistry.org Another approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org A more modern and efficient method for the N-tert-butylation of aromatic amines, which can be conceptually reversed to understand N-dealkylation or further N-alkylation, involves a copper-catalyzed reaction with tert-butyl 2,2,2-trichloroacetimidate at room temperature. organic-chemistry.org This mild protocol suggests that related copper-catalyzed systems could be employed for the introduction of other alkyl groups onto this compound.
N-Acylation: The synthesis of N-acyl derivatives (amides) from this compound can be readily achieved by reacting the amine with acyl chlorides or acid anhydrides. These reactions are typically robust and high-yielding. nih.gov For more sensitive substrates or when using carboxylic acids directly, coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are effective. nih.gov A convenient method for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) catalyzed by copper(II) triflate has also been reported, which could be adapted for the synthesis of N-tert-butyl-N-acylnaphthalen-2-amines. researchgate.net
A specific reaction involving the nitrogen center is N-nitrosation. Secondary amines like this compound can be converted to their corresponding N-nitroso compounds using reagents such as tert-butyl nitrite (B80452) (TBN) under solvent-free, metal-free, and acid-free conditions. rsc.org This reaction proceeds in excellent yields and is tolerant of various functional groups. rsc.org
| Derivative Type | Synthetic Method | Key Reagents | General Applicability |
|---|---|---|---|
| N-Alkyl | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Broad, for primary and secondary alkyl groups |
| N-Alkyl | Copper-Catalyzed Alkylation | Alkylating Agent (e.g., tert-butyl 2,2,2-trichloroacetimidate), Cu(OTf)₂ | Mild conditions, suitable for aromatic amines |
| N-Acyl | Acylation | Acyl Chloride or Acid Anhydride (B1165640) | High-yielding, general method |
| N-Acyl | Amide Coupling | Carboxylic Acid, EDCI, HOBt | Mild conditions, suitable for sensitive substrates |
| N-Nitroso | N-Nitrosation | tert-Butyl Nitrite (TBN) | Efficient, mild, and clean reaction |
Ring-Substituted Naphthalene (B1677914) Amine Derivatives
The introduction of substituents onto the naphthalene ring of this compound can be achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the N-tert-butylamino group and the inherent reactivity of the naphthalene core. The N-tert-butylamino group is a powerful activating, ortho-, para-directing group. However, to control the position of substitution, the amine is often protected as an acetanilide, which is a meta-directing group. This strategy allows for substitution at positions that would otherwise be disfavored.
A common example is the synthesis of 6-tert-butylnaphthalen-2-amine, an isomer of the parent compound of this article, which is synthesized by first protecting naphthalen-2-amine as N-(naphthalen-2-yl)acetamide. This is followed by a Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid like aluminum chloride, which directs the tert-butyl group to the 6-position. The protecting group is then removed by hydrolysis to yield the final product. A similar strategy could be employed starting with this compound itself, where the N-tert-butylamino group would direct incoming electrophiles.
The synthesis of polysubstituted naphthalenes can also be achieved through electrophilic cyclization of alkynes. For example, 2-iodonaphthalenes can be formed from the reaction of specific alkynols with iodine. nih.gov Brominated naphthalenes can be synthesized using bromine or N-bromosuccinimide (NBS) as the electrophile. nih.gov
Influence of Structural Modifications on Chemical Behavior and Synthetic Utility
Structural modifications to this compound, both at the nitrogen atom and on the naphthalene ring, have a profound impact on its chemical behavior and synthetic utility.
The tert-butyl group itself imparts significant steric bulk, which can hinder reactions at the nitrogen center but also provides stability and enhances solubility in organic solvents. This increased solubility is advantageous in homogeneous catalysis. The steric hindrance can also be exploited to control regioselectivity in certain reactions.
N-substituents directly modulate the nucleophilicity and basicity of the amine. N-alkylation generally increases basicity due to the electron-donating nature of alkyl groups, though steric effects can complicate this trend in solution. doubtnut.com N-acylation, on the other hand, significantly reduces basicity because the nitrogen lone pair is delocalized into the adjacent carbonyl group, making amides essentially neutral. libretexts.org This transformation of an amine to an amide is a common protecting group strategy in multi-step synthesis.
Ring substituents alter the electronic properties of the naphthalene system. Electron-donating groups (e.g., methoxy) increase the electron density of the ring, making it more susceptible to electrophilic attack and increasing the basicity of the amino group. Conversely, electron-withdrawing groups (e.g., nitro, bromo) decrease the ring's electron density, deactivating it towards electrophilic substitution and lowering the amine's basicity. These electronic effects can be harnessed to tune the reactivity of the molecule for specific synthetic applications. For example, the introduction of a bromo substituent provides a handle for further functionalization via cross-coupling reactions.
The combination of these structural modifications allows for the fine-tuning of the properties of this compound derivatives, making them versatile building blocks in the synthesis of complex organic molecules, functional materials, and potentially as ligands in catalysis. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
